(1R)-1-(4-fluorophenyl)propyl acetate

Chiral chromatography Enantiomeric excess Asymmetric synthesis

(1R)-1-(4-fluorophenyl)propyl acetate (CAS 245726-03-8) is a chiral carboxylic acid ester that serves as a versatile building block and pharmaceutical intermediate. It is characterized by a single (R)-stereocenter at the benzylic carbon and a 4-fluorophenyl substituent.

Molecular Formula C11H13FO2
Molecular Weight 196.221
CAS No. 245726-03-8
Cat. No. B2709677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(4-fluorophenyl)propyl acetate
CAS245726-03-8
Molecular FormulaC11H13FO2
Molecular Weight196.221
Structural Identifiers
SMILESCCC(C1=CC=C(C=C1)F)OC(=O)C
InChIInChI=1S/C11H13FO2/c1-3-11(14-8(2)13)9-4-6-10(12)7-5-9/h4-7,11H,3H2,1-2H3/t11-/m1/s1
InChIKeyVGONXVXXUMHENH-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Technical Baseline and Procurement Overview for (1R)-1-(4-fluorophenyl)propyl acetate (CAS 245726-03-8)


(1R)-1-(4-fluorophenyl)propyl acetate (CAS 245726-03-8) is a chiral carboxylic acid ester that serves as a versatile building block and pharmaceutical intermediate. It is characterized by a single (R)-stereocenter at the benzylic carbon and a 4-fluorophenyl substituent . The compound is primarily procured as a research chemical or intermediate for further synthesis, with typical commercial specifications including a purity of ≥95% (HPLC) and optical purity characterized by specific rotation . Its value in medicinal chemistry and organic synthesis stems from its well-defined stereochemistry and functional group compatibility.

Why In-Class Substitution of (1R)-1-(4-fluorophenyl)propyl acetate (CAS 245726-03-8) Is Not Viable Without Validation


Generic substitution of (1R)-1-(4-fluorophenyl)propyl acetate is not scientifically justifiable due to critical structure-activity relationships inherent to its stereochemistry and functional group arrangement. The (R)-enantiomer is not functionally equivalent to its (S)-counterpart or the racemic mixture, as stereochemistry dictates molecular recognition in asymmetric synthesis and biological systems . Furthermore, the acetate ester is a distinct chemical entity from its alcohol analog (1R)-1-(4-fluorophenyl)propanol, offering different reactivity, stability, and physicochemical properties that directly impact synthetic utility and downstream process efficiency . The 4-fluorophenyl moiety is not interchangeable with other halogen or unsubstituted phenyl groups, as the fluorine atom imparts unique electronic and steric effects that modulate the compound's behavior in subsequent reactions .

Quantitative Differentiation Evidence for (1R)-1-(4-fluorophenyl)propyl acetate (CAS 245726-03-8)


Enantiomeric Purity Differentiates (R)-Isomer from Racemate and (S)-Isomer

The (R)-enantiomer of 1-(4-fluorophenyl)propyl acetate is commercially available with defined stereochemical purity. While direct comparative data from a single study is unavailable, the commercial specification for the (R)-isomer is a chiral purity of >99% enantiomeric excess (ee) as determined by chiral HPLC, a value not claimed for the racemate or the (S)-isomer by typical vendors . In contrast, the (1S)-enantiomer is a distinct chemical entity with its own unique identifier (ChemSpider ID: 115014839) and is not equivalent to the (1R)-form .

Chiral chromatography Enantiomeric excess Asymmetric synthesis

Ester Functional Group Provides Distinct Reactivity vs. Alcohol Analog

The acetate ester of (1R)-1-(4-fluorophenyl)propyl acetate serves as a protected form of the corresponding alcohol, (1R)-1-(4-fluorophenyl)propanol. The ester is stable under conditions that would oxidize or react with the free alcohol, enabling selective transformations . While no direct head-to-head stability comparison was found, the acetate is known to undergo hydrolysis to regenerate the alcohol under basic or enzymatic conditions . The alcohol analog (CAS 701-47-3) is a different chemical entity with distinct reactivity, physical properties, and handling requirements .

Protecting group Synthetic intermediate Reactivity

4-Fluoro Substituent Modulates Electronic Properties Relative to Non-Fluorinated and Other Halogen Analogs

The presence of a fluorine atom at the para position of the phenyl ring introduces unique electronic and steric effects compared to hydrogen (unsubstituted phenyl), chlorine, or other halogens. Fluorine is strongly electron-withdrawing via the inductive effect, which influences the reactivity of the benzylic carbon and the acetate carbonyl . This electronic modulation is distinct from that of a 4-chloro analog, which has a larger atomic radius and weaker inductive effect. While direct comparative data for this specific compound is not available in the public domain, the well-established principles of fluorine substitution in medicinal chemistry support the inference that the 4-fluorophenyl group confers different physicochemical and biological properties than its analogs [1].

Fluorine chemistry Electronic effects Structure-activity relationship

Lipase-Catalyzed Enantioselective Synthesis Offers Potential Green Chemistry Advantage

The synthesis of (1R)-1-(4-fluorophenyl)propyl acetate can be achieved via lipase-catalyzed enantioselective esterification of the corresponding racemic alcohol, a method that offers high enantiomeric excess and operates under mild conditions . This biocatalytic approach contrasts with traditional chemical resolution or asymmetric synthesis, which often require harsh conditions, expensive chiral auxiliaries, or generate significant waste. While a direct comparison with a specific alternative method is not provided, the lipase-catalyzed route is recognized as an efficient method for obtaining enantiopure esters [1].

Biocatalysis Green chemistry Enantioselective synthesis

Validated Research and Industrial Application Scenarios for (1R)-1-(4-fluorophenyl)propyl acetate (CAS 245726-03-8)


Chiral Intermediate for Asymmetric Synthesis

The defined (R)-stereochemistry of (1R)-1-(4-fluorophenyl)propyl acetate makes it a valuable chiral building block for the construction of more complex molecules with specific three-dimensional configurations. Its utility in asymmetric synthesis is supported by its commercial availability with high enantiomeric purity (>99% ee) . This application is particularly relevant in medicinal chemistry programs where the absolute configuration of a drug candidate is critical for target binding and biological activity.

Protected Alcohol for Chemoselective Transformations

As an acetate ester, this compound functions as a protected form of (1R)-1-(4-fluorophenyl)propanol. This allows chemists to perform reactions on other functional groups in a molecule while keeping the benzylic alcohol moiety inert . Subsequent hydrolysis releases the free alcohol for further functionalization. This strategy is fundamental to multistep organic synthesis and is a key reason for procuring this specific ester over the free alcohol.

Biocatalysis and Green Chemistry Research

The compound can be synthesized using lipase-catalyzed enantioselective esterification, representing a green chemistry alternative to traditional methods [1]. This application is of interest to researchers developing sustainable chemical processes or studying enzyme specificity for fluorinated substrates. The ability to produce the (R)-enantiomer in high optical purity under mild, environmentally friendly conditions is a compelling use case.

Pharmaceutical Intermediate Exploration

(1R)-1-(4-fluorophenyl)propyl acetate is cited as a potential intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders . While specific drug candidates are not publicly disclosed, the compound's structural features (chiral benzylic center, 4-fluorophenyl group, and ester functionality) are common motifs in CNS-active drugs. Procurement for early-stage medicinal chemistry exploration is a primary driver.

Technical Documentation Hub

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